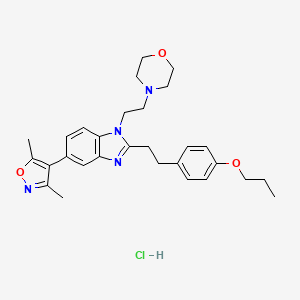

PF-CBP1 hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOZCHHWLMTUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Function of PF-CBP1 Hydrochloride in Gene Expression

This guide provides a comprehensive technical overview of PF-CBP1 hydrochloride, a selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its paralog, p300. We will delve into its mechanism of action, its profound impact on gene expression, and provide field-proven methodologies for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent epigenetic modulator.

Introduction: Targeting the Epigenetic Machinery

The landscape of gene regulation is profoundly influenced by the dynamic state of chromatin. Post-translational modifications of histone proteins are central to this regulation, with acetylation being a key mark associated with transcriptionally active chromatin. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), represent critical nodes of control.

Among the most important HATs are the highly homologous proteins CBP (CREBBP) and p300 (EP300).[1][2] These multi-domain proteins act as transcriptional co-activators, integrating signals from numerous pathways to orchestrate complex gene expression programs involved in cell growth, differentiation, and apoptosis. A key functional module within CBP and p300 is the bromodomain, a specialized ~110 amino acid motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for tethering the CBP/p300 enzymatic machinery to specific chromatin loci, thereby facilitating the acetylation of nearby histones (notably H3K27ac) and promoting gene transcription.[3][4]

PF-CBP1 hydrochloride is a potent and highly selective small molecule inhibitor that targets the bromodomains of CBP and p300, providing a powerful tool to dissect their role in gene expression and explore their therapeutic potential.[5][6]

Mechanism of Action: Disrupting the Reader Function

PF-CBP1 does not inhibit the catalytic HAT activity of CBP/p300 directly. Instead, it functions as a competitive antagonist at the acetyl-lysine binding pocket of the bromodomain.[7] By occupying this site, PF-CBP1 prevents the bromodomain from "reading" the epigenetic landscape—specifically, it blocks the recognition and binding of acetylated histones.[1] This disruption has profound downstream consequences for gene expression.

The core mechanism can be summarized as follows:

-

Competitive Binding: PF-CBP1 enters the cell and occupies the hydrophobic acetyl-lysine binding pocket within the CBP/p300 bromodomain.

-

Inhibition of Chromatin Tethering: This prevents the CBP/p300 complex from docking onto chromatin at sites of active transcription, such as enhancers and super-enhancers, which are characterized by high levels of histone acetylation.

-

Reduced Histone Acetylation: By displacing the HAT-containing complex, the local deposition of acetyl marks, particularly H3K27ac, is diminished.[2][8]

-

Transcriptional Repression: The reduction in H3K27ac and the loss of the co-activator complex lead to a more condensed chromatin state and the downregulation of target gene transcription.[3][8]

This targeted inhibition of the bromodomain's reader function allows for a precise interrogation of its role, distinct from inhibiting the enzyme's catalytic acetyltransferase activity.

Caption: Mechanism of PF-CBP1 action on gene transcription.

Quantitative Profile and Selectivity

The efficacy and selectivity of a chemical probe are paramount for generating reliable biological insights. PF-CBP1 has been characterized biochemically and demonstrates high selectivity for the CBP/p300 bromodomains.

| Target | IC50 (nM) | Reference |

| CREBBP (CBP) Bromodomain | 125 | [5][6] |

| EP300 (p300) Bromodomain | 363 | [5][6] |

| BRD4 Bromodomain | >13,000 | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[9]

The significant selectivity margin against other bromodomain families, such as the well-studied BET family (e.g., BRD4), is a critical feature.[5] This allows researchers to attribute observed biological effects more confidently to the inhibition of CBP/p300 reader function, rather than off-target effects on other bromodomain-containing proteins.

Impact on Gene Expression and Cellular Function

By displacing CBP/p300 from chromatin, PF-CBP1 modulates the expression of key genes involved in various cellular processes and disease states.

-

Oncogenesis: CBP/p300 are frequently overexpressed in various cancers and are crucial for the transcription of key oncogenes like MYC and androgen receptor (AR) target genes.[2][3][10] Inhibition with PF-CBP1 or similar molecules has been shown to downregulate these oncogenic programs, particularly affecting genes associated with super-enhancers, leading to reduced proliferation in cancer cell lines.[2][8]

-

Immunomodulation: The CBP/p300 bromodomains are vital for maintaining the function of regulatory T cells (Tregs), which can suppress anti-tumor immunity.[1] Inhibition can reduce the expression of Treg functional mediators like FOXP3, CTLA-4, and LAG-3, potentially reversing immunosuppression in the tumor microenvironment.[1][3] Furthermore, CBP/p300 activity is linked to NF-κB signaling and the expression of inflammatory cytokines like IL-6 and IL-1β.[5][11]

-

Neurobiology: In neurons, PF-CBP1 has been shown to downregulate targets such as RGS4, a gene linked to Parkinson's disease, demonstrating its potential utility in neuroscience research.[5][12]

Experimental Protocols and Methodologies

The following protocols provide a validated framework for utilizing PF-CBP1 hydrochloride in cell-based assays to study its effects on gene expression.

Compound Preparation and Handling

Causality: Proper solubilization and storage are critical to ensure the compound's stability and activity. DMSO is the recommended solvent due to its ability to dissolve PF-CBP1 at high concentrations. Using fresh, anhydrous DMSO is crucial as the compound's solubility can be reduced by moisture.

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of PF-CBP1 hydrochloride in 100% anhydrous DMSO.[5] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity or off-target effects.

Cell Treatment and Viability Assay

Causality: Determining the optimal, non-toxic working concentration is the first step. PF-CBP1 has been shown to have low cytotoxicity at typical working concentrations, but this should be confirmed for each cell line.[7]

-

Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Treatment: The next day, replace the medium with fresh medium containing a range of PF-CBP1 concentrations (e.g., 0.1 µM to 30 µM).[5][7] Include a vehicle control (DMSO only) at the highest concentration used.

-

Incubation: Incubate cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's protocol. This will establish the dose-response curve and identify the appropriate concentration range for subsequent experiments.

Western Blot Analysis of Histone Acetylation

Causality: This assay provides direct evidence of on-target activity by measuring the reduction in H3K27ac, a primary mark deposited by CBP/p300. A time-course experiment is recommended to capture the dynamics of this epigenetic change.

-

Cell Treatment: Treat cells with PF-CBP1 at the desired concentration (e.g., 1-10 µM) and for various time points (e.g., 6, 12, 24 hours).

-

Histone Extraction: Lyse cells and prepare histone-enriched extracts using an acid extraction protocol or a commercial kit. This step is crucial for concentrating the target proteins.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for acetylated-Histone H3 (Lys27) (H3K27ac).

-

Incubate with a primary antibody for Total Histone H3 as a loading control. The ratio of acetylated to total histone is the key readout.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative change in H3K27ac levels.

Quantitative RT-PCR (qRT-PCR) for Target Gene Expression

Causality: This experiment quantifies the functional downstream consequence of CBP/p300 bromodomain inhibition—changes in target gene mRNA levels.

-

Cell Treatment: Treat cells with PF-CBP1 and a vehicle control for a duration sufficient to observe transcriptional changes (typically 24 hours).[7]

-

RNA Extraction: Harvest cells and isolate total RNA using a TRIzol-based method or a column-based kit. Ensure high purity and integrity of the RNA (A260/280 ratio ~2.0).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

-

qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for your gene(s) of interest (e.g., MYC, IL-6, FOXP3) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in the expression of known CBP/p300 target genes in PF-CBP1-treated cells versus controls validates its inhibitory effect.

Caption: A typical experimental workflow using PF-CBP1.

Conclusion and Future Directions

PF-CBP1 hydrochloride is an invaluable tool for the modern cell biologist and drug discovery scientist. Its high selectivity for the CBP/p300 bromodomains provides a precise means to investigate the role of these critical co-activators in health and disease. By disrupting the "reader" function of CBP/p300, PF-CBP1 allows for the targeted modulation of gene expression programs controlled by histone acetylation, offering therapeutic potential in oncology, immunology, and beyond. As research continues, the application of such specific chemical probes will undoubtedly uncover deeper insights into the complex language of epigenetic regulation.

References

-

Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. PMC, National Institutes of Health.[Link]

-

PF-CBP1 | CREBBP inhibitor. AdooQ Bioscience.[Link]

-

CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. AACR Journals.[Link]

-

Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. PMC, National Institutes of Health.[Link]

-

The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. MDPI.[Link]

-

What are p300-CBP transcription factors inhibitors and how do they work? Enzo Life Sciences.[Link]

-

CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed.[Link]

-

Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au, ACS Publications.[Link]

-

CBP/p300, a promising therapeutic target for prostate cancer. PMC, PubMed Central.[Link]

-

The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. PubMed Central.[Link]

-

PF-CBP1. Cenmed Enterprises.[Link]

-

Current development of CBP/p300 inhibitors in the last decade. OUCI.[Link]

-

Specific inhibition of CBP/β-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation. National Institutes of Health.[Link]

-

CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. PMC, National Institutes of Health.[Link]

-

Targeting CBP and p300: Emerging Anticancer Agents. MDPI.[Link]

-

Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. National Institutes of Health.[Link]

-

CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Cell.[Link]

-

Activation of NF-κB and p300/CBP potentiates cancer chemoimmunotherapy through induction of MHC-I antigen presentation. National Institutes of Health.[Link]

-

p300/CBP, a potential target to enhance the efficacy of PD-L1 blockade treatment. Signal Transduction and Targeted Therapy.[Link]

-

Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells. PMC, National Institutes of Health.[Link]

-

The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. PubMed.[Link]

-

p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. PubMed.[Link]

-

RNA binding to CBP stimulates histone acetylation and transcription. PMC, National Institutes of Health.[Link]

-

CBP/p300 Inhibitors for Genetically Defined Leukemias. The Mark Foundation for Cancer Research.[Link]

-

Is histone acetylation the most important physiological function for CBP and p300? Aging.[Link]

-

Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases. PMC, National Institutes of Health.[Link]

-

p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. ResearchGate.[Link]

-

CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric.[Link]

-

IC50. Wikipedia.[Link]

-

Binding of the histone chaperone ASF1 to the CBP bromodomain promotes histone acetylation. UniProt.[Link]

Sources

- 1. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. apexbt.com [apexbt.com]

- 8. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cenmed.com [cenmed.com]

The Impact of PF-CBP1 Hydrochloride on Histone Acetylation: A Technical Guide for Researchers

Introduction: The Central Role of Histone Acetylation in Gene Regulation

In the intricate landscape of epigenetic regulation, histone acetylation stands as a pivotal mechanism governing gene expression. This dynamic process, orchestrated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), involves the addition of an acetyl group to lysine residues on the N-terminal tails of histone proteins. The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for greater accessibility of transcription factors and the transcriptional machinery to DNA.[1] This "open" chromatin state is generally associated with active gene transcription.[2]

At the heart of this regulatory network are the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300. These enzymes are crucial transcriptional co-activators that interact with a multitude of transcription factors to modulate the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Given their central role in gene regulation, the dysregulation of CBP and p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3][5]

This technical guide provides an in-depth exploration of PF-CBP1 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains, and its effects on histone acetylation. We will delve into its mechanism of action and provide detailed, field-proven protocols for researchers and drug development professionals to effectively study its impact on cellular processes.

PF-CBP1 Hydrochloride: A Selective Probe into CBP/p300 Function

PF-CBP1 hydrochloride is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300.[3][6][7] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, thereby tethering the CBP/p300 enzymatic machinery to specific chromatin regions. By competitively binding to the bromodomain, PF-CBP1 prevents the recruitment of CBP/p300 to chromatin, leading to a reduction in histone acetylation at target gene loci and subsequent modulation of gene expression.

The selectivity of PF-CBP1 for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as those of the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific functions of CBP/p300 in cellular signaling and disease.[6][7]

Mechanism of Action:

The inhibitory action of PF-CBP1 hydrochloride can be visualized as a multi-step process that ultimately leads to the suppression of target gene transcription.

Caption: Mechanism of PF-CBP1 hydrochloride action.

Quantitative Profile of PF-CBP1 Hydrochloride:

| Parameter | Value | Source |

| Target | CREBBP (CBP) and EP300 (p300) Bromodomains | [6][7] |

| IC50 (CBP) | 125 nM | [6][7][8] |

| IC50 (p300) | 363 nM | [6][7][8] |

| Selectivity | >100-fold selective for CBP over BRD4 | [6] |

Experimental Assessment of PF-CBP1 Hydrochloride's Effect on Histone Acetylation

A multi-pronged experimental approach is essential to comprehensively characterize the impact of PF-CBP1 on histone acetylation and downstream cellular processes. The following protocols are designed to provide a robust framework for these investigations.

Western Blotting for Global Histone Acetylation

Scientific Rationale: Western blotting provides a straightforward and widely used method to assess global changes in specific histone acetylation marks upon treatment with PF-CBP1.[9] A reduction in the signal for marks such as H3K27ac, a key substrate of CBP/p300, can provide initial evidence of on-target activity.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight. The choice of cell line is critical; consider using cell lines with known dependence on CBP/p300 signaling, such as certain leukemia or prostate cancer cell lines.[3][4][10]

-

Treat cells with a dose-range of PF-CBP1 hydrochloride (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

Histone Extraction (Acid Extraction Method):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of histone extracts (typically 5-15 µg) onto a 15% SDS-polyacrylamide gel.[6]

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[11]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Interpretation: A dose- and time-dependent decrease in the intensity of the H3K27ac band relative to the total Histone H3 loading control would indicate that PF-CBP1 is effectively inhibiting CBP/p300 activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Scientific Rationale: ChIP-seq allows for the genome-wide identification of regions with altered histone acetylation following PF-CBP1 treatment. This powerful technique can reveal the specific genes and regulatory elements (promoters and enhancers) that are targeted by CBP/p300 and affected by its inhibition.[1][12][13] For studies involving inhibitors that may cause global changes in histone modifications, the use of a spike-in control is crucial for proper data normalization.[7][12]

Caption: A streamlined workflow for ChIP-seq analysis of histone acetylation.

Detailed Protocol:

-

Cell Treatment and Crosslinking:

-

Treat cells with PF-CBP1 or vehicle as described for Western blotting.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation and Spike-in:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Add a known amount of chromatin from a different species (e.g., Drosophila) as a spike-in control before immunoprecipitation. This allows for normalization of the data to account for global changes in histone acetylation.[7][12]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution, Reverse Crosslinking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing.

-

Data Analysis and Interpretation: After aligning the sequencing reads to the reference genome, peaks representing regions of histone acetylation are identified. By comparing the peak profiles between PF-CBP1-treated and control samples (normalized using the spike-in data), you can identify genomic regions with significantly reduced H3K27ac. These regions are likely to be direct targets of CBP/p300. Integrating this data with gene expression analysis can reveal the functional consequences of CBP/p300 inhibition.

Quantitative Mass Spectrometry for Histone PTMs

Scientific Rationale: Mass spectrometry-based proteomics offers a highly sensitive and unbiased approach to quantify changes in a wide range of histone post-translational modifications (PTMs) simultaneously.[8][14][15] This technique can provide a comprehensive view of the epigenetic landscape altered by PF-CBP1, potentially uncovering effects on other acetylation sites or even other types of modifications.

Experimental Workflow Overview:

-

Histone Extraction and Derivatization:

-

Extract histones from PF-CBP1-treated and control cells.

-

Chemically derivatize the histones (e.g., using propionylation) to neutralize lysine charges and improve peptide analysis.[16]

-

-

Tryptic Digestion:

-

Digest the derivatized histones into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of different histone peptides, including those with specific PTMs.

-

Data Interpretation: This method can provide precise quantitative data on the fold-change of specific histone acetylation marks in response to PF-CBP1 treatment. This can be used to validate findings from Western blotting and ChIP-seq and to discover novel effects of the inhibitor.

Troubleshooting and Considerations

When investigating the effects of small molecule inhibitors like PF-CBP1, it is crucial to be aware of potential experimental pitfalls.

| Potential Issue | Possible Cause | Recommended Solution |

| No observable effect of PF-CBP1 | Compound degradation or poor solubility. | Ensure proper storage and handling of PF-CBP1. Prepare fresh stock solutions and visually inspect for precipitation in assay buffers.[17] |

| Cell line is not sensitive to CBP/p300 inhibition. | Use a positive control cell line known to be responsive to CBP/p300 inhibitors.[3][10] | |

| High background in Western blots | Insufficient blocking or washing. | Increase blocking time and use a stringent wash buffer (e.g., with higher Tween-20 concentration).[18] |

| Variability in ChIP-seq results | Inconsistent chromatin shearing or antibody quality. | Optimize sonication or enzymatic digestion conditions. Validate antibody specificity and lot-to-lot consistency.[19] |

| Inconsistent IC50 values | Variability in cell seeding density or passage number. | Standardize cell culture procedures, including seeding density and using cells within a defined passage number range.[20] |

Conclusion

PF-CBP1 hydrochloride is a valuable chemical probe for elucidating the multifaceted roles of CBP/p300 in health and disease. By employing a combination of robust experimental techniques, including Western blotting, ChIP-seq with appropriate normalization, and quantitative mass spectrometry, researchers can gain a comprehensive understanding of how this selective inhibitor modulates histone acetylation and downstream gene expression. The protocols and insights provided in this guide are intended to empower researchers to design and execute rigorous studies that will further unravel the complexities of epigenetic regulation and pave the way for novel therapeutic strategies.

References

-

Wu, Q., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100681. [Link]

-

AdooQ Bioscience. PF-CBP1 | CREBBP inhibitor. [Link]

-

Hezroni, H., et al. (2011). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1754. [Link]

-

Selleck Chemicals China. PF-CBP1 HCl产品说明书. [Link]

-

Gryder, B. E., et al. (2019). Histone hyperacetylation disrupts core gene regulatory architecture in rhabdomyosarcoma. Nature Genetics, 51(12), 1736–1746. [Link]

-

Luo, J. (2021). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cells, 10(7), 1644. [Link]

-

Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588–1596. [Link]

-

Johnstone, R. W. (2002). Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. Nature Reviews Cancer, 2(6), 424-434. [Link]

-

Plazas-Mayorca, M. D., et al. (2009). One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones. Journal of Proteome Research, 8(11), 5367–5374. [Link]

-

Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(21), 4599-4610. [Link]

-

Thevis, M., et al. (2013). Targeted proteomics for quantification of histone acetylation in Alzheimer's disease. Journal of Proteomics, 81, 12-21. [Link]

-

Sino Biological. Western Blot Protocol. [Link]

-

Berger, S. L. (2007). The complex language of histone modifications. Nature, 447(7143), 407–412. [Link]

-

OriGene. Western Blot Protocols. [Link]

-

Attwell, S., et al. (2020). Development of p300-targeting degraders with enhanced selectivity and onset of degradation. MedChemComm, 11(10), 1735–1742. [Link]

-

Zheng, Y. G. (2014). Mass spectrometry-based strategies for characterization of histones and their post-translational modifications. Mass Spectrometry Reviews, 33(3), 259–275. [Link]

-

Chiu, T. W., et al. (2023). Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis. eLife, 12, e84212. [Link]

-

Garcia, B. A., et al. (2014). Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry. Current Opinion in Chemical Biology, 23, 52–60. [Link]

-

Rockland Immunochemicals Inc. Histone Immunoblotting Protocol. [Link]

-

CellCentric. Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. [Link]

-

Nakayama, J., et al. (2007). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods in Molecular Biology, 376, 247-261. [Link]

-

CellCentric. Novel small molecule inhibitor of p300/CBP down-regulates androgen receptor (AR) and c-Myc for the treatment of prostate cancer. [Link]

-

Waddell, A. R., & Liao, D. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology, 1608, 13-30. [Link]

-

Waddell, A. R., & Liao, D. (2021). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (173), e61289. [Link]

-

Hildmann, C., et al. (2008). Identification of novel small-molecule histone deacetylase inhibitors by medium-throughput screening using a fluorigenic assay. Biochemical Journal, 413(1), 143–150. [Link]

Sources

- 1. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 2. portlandpress.com [portlandpress.com]

- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. cellcentric.com [cellcentric.com]

- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 16. med.upenn.edu [med.upenn.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. brd.nci.nih.gov [brd.nci.nih.gov]

- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Harnessing Epigenetic Regulation in Neurological Disorders: The Role and Application of PF-CBP1 Hydrochloride in Neuroinflammation

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying pathology in a wide array of neurodegenerative and neurological disorders.[1][2] This process, largely mediated by glial cells such as microglia and astrocytes, involves a complex cascade of signaling pathways that lead to the production of inflammatory mediators, ultimately contributing to neuronal dysfunction and loss.[1][3] At the heart of this inflammatory gene expression program are epigenetic regulators, which dynamically control the accessibility of DNA to the transcriptional machinery.

The homologous proteins CREB-binding protein (CBP) and p300 are master transcriptional co-activators that play a pivotal role in this process through their intrinsic histone acetyltransferase (HAT) activity.[4][5][6] By acetylating histones, CBP/p300 relax chromatin structure, facilitating the transcription of numerous pro-inflammatory genes.[4][7] Their involvement in pathological inflammatory states makes them a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the role of CBP/p300 in neuroinflammation and introduces PF-CBP1 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains.[8] We will delve into the molecular mechanisms by which PF-CBP1 modulates inflammatory pathways, summarize the existing preclinical data, and provide detailed experimental protocols for researchers to effectively utilize this compound as a chemical probe to investigate neuroinflammatory processes in both in vitro and in vivo models. This guide is designed to equip scientists with the foundational knowledge and practical methodologies to explore the therapeutic potential of targeting CBP/p300 in neuroinflammation.

Part 1: The Epigenetic Engine of Neuroinflammation: The Role of CBP/p300

The Cellular Landscape of Neuroinflammation

Neuroinflammation is the immune response within the central nervous system (CNS). It is primarily orchestrated by two types of glial cells:

-

Microglia: As the resident macrophages of the CNS, microglia are the first line of defense.[3] Upon activation by pathogens or injury, they undergo morphological changes, proliferate, and release a host of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[3][9]

-

Astrocytes: These abundant glial cells play crucial roles in CNS homeostasis. During inflammation, they become "reactive," a state characterized by hypertrophy and the upregulation of structural proteins like Glial Fibrillary Acidic Protein (GFAP).[9][10] Reactive astrocytes can both propagate and resolve inflammation by releasing their own spectrum of inflammatory mediators.[11]

This cellular response is driven by the activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which translocates to the nucleus to initiate the transcription of inflammatory genes.[12][13]

CBP/p300: Master Regulators of Inflammatory Gene Transcription

The transcriptional activation of inflammatory genes is not solely dependent on transcription factors like NF-κB. It requires the recruitment of co-activator proteins that remodel chromatin to make gene promoters and enhancers accessible. CBP and its close homolog p300 are critical co-activators in this process.[4][14]

These proteins possess two key functional domains relevant to their role in inflammation:

-

Histone Acetyltransferase (HAT) Domain: This domain catalyzes the transfer of an acetyl group to lysine residues on histone tails.[5][6] This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and negatively charged DNA, leading to a more open and transcriptionally active chromatin state.[6]

-

Bromodomain (BRD): This domain acts as a "reader" of acetylated lysines.[8] The CBP/p300 bromodomain recognizes acetylated histones and other acetylated proteins (including transcription factors), anchoring the CBP/p300 complex to active chromatin regions to sustain and amplify gene expression.

The coordinated "writing" by the HAT domain and "reading" by the bromodomain makes CBP/p300 a central hub for integrating inflammatory signals and executing a robust transcriptional response.[12][15]

Part 2: PF-CBP1 Hydrochloride: A Selective Probe for CBP/p300 Function

Pharmacological Profile

PF-CBP1 hydrochloride is a potent and selective small-molecule inhibitor that targets the bromodomains of both CBP and p300.[8] By specifically binding to the bromodomain pocket, PF-CBP1 prevents CBP/p300 from recognizing and binding to acetylated lysines on histones and other proteins. This targeted disruption makes it an invaluable tool for dissecting the specific functions of the CBP/p300 bromodomain in cellular processes, distinct from the enzymatic HAT activity. It is currently in the preclinical stage of development.[8]

Mechanism of Action in Neuroinflammation

The anti-inflammatory effect of PF-CBP1 stems from its ability to interrupt the feed-forward loop of inflammatory gene transcription. By occupying the bromodomain, PF-CBP1 effectively "unplugs" the CBP/p300 co-activator complex from its chromatin anchor points at inflammatory gene loci.[8] This leads to the dissociation of the transcriptional machinery and a subsequent reduction in the expression of key pro-inflammatory cytokines and chemokines, even in the presence of an inflammatory stimulus.[8][12]

Summary of In Vitro Efficacy Data

Published preclinical data has demonstrated the anti-inflammatory effects of PF-CBP1 in primary immune cells. These findings provide a strong rationale for its application in neuroinflammation models.

| Cell Type | Stimulus | Compound | Concentration | Effect | Reference |

| Primary Macrophages | LPS | PF-CBP1 | 10 µM | Moderately reduced IL-6 and IFN-β expression | [8] |

| Primary Macrophages | LPS | PF-CBP1 | 3 µM | Decreased IL-1β expression | [8] |

| Primary Macrophages | LPS | PF-CBP1 | Up to 30 µM | No observed cytotoxicity | [8] |

| Rat Primary Cortical Neurons | - | PF-CBP1 | 10x IC50 | Significantly reduced RGS4 mRNA levels at 24h | [8] |

Part 3: Experimental Framework for Evaluating PF-CBP1

This section provides validated, step-by-step protocols for assessing the efficacy and mechanism of PF-CBP1 in relevant neuroinflammation models. The causality behind experimental choices is explained to ensure robust and interpretable results.

In Vitro Methodologies

Rationale for Model Selection: The use of in vitro models allows for controlled investigation of cellular and molecular mechanisms.

-

Microglial Cell Lines (e.g., BV-2): Offer high reproducibility and are suitable for initial screening and mechanistic studies.[3]

-

Primary Glial Cells: Derived directly from rodent brains, they more closely represent the physiological state of CNS cells but exhibit more variability.[3]

-

Co-cultures or Triple-cultures (Neurons, Astrocytes, Microglia): Provide a more complex and physiologically relevant system to study cell-cell interactions.[16][17]

Protocol 1: Assessing Anti-inflammatory Efficacy in Microglia

-

Objective: To quantify the dose-dependent effect of PF-CBP1 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated microglia.

-

Methodology:

-

Cell Plating: Seed BV-2 microglial cells in appropriate plates (e.g., 96-well for viability, 24-well for RNA, 12-well for protein) and allow them to adhere overnight.

-

Pre-treatment: The next day, replace the medium with fresh serum-free medium containing various concentrations of PF-CBP1 hydrochloride (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours. This step ensures the inhibitor is present before the inflammatory cascade begins.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation & Endpoint Analysis:

-

For qPCR (Gene Expression): After 4-6 hours of LPS stimulation, wash cells with PBS, lyse them, and isolate total RNA. Synthesize cDNA and perform quantitative real-time PCR for target genes (e.g., Tnf, Il6, Il1b) using a housekeeping gene (e.g., Gapdh) for normalization. The 4-6 hour time point captures the peak of transcriptional activity for these early-response genes.

-

For ELISA (Protein Secretion): After 18-24 hours, collect the cell culture supernatant. Centrifuge to remove debris and use commercially available ELISA kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6). This longer time point allows for protein translation and secretion.

-

For Viability: At 24 hours, perform a CCK-8 or similar metabolic assay according to the manufacturer's instructions to ensure that the observed reduction in cytokines is not due to drug-induced cytotoxicity.[8] This is a critical self-validating step.

-

-

Protocol 2: Investigating Effects on Astrocyte Reactivity

-

Objective: To determine if PF-CBP1 can mitigate the inflammatory activation ("reactivity") of astrocytes.

-

Methodology:

-

Cell Culture: Culture primary astrocytes or an astrocytic cell line.

-

Treatment & Stimulation: Pre-treat with PF-CBP1 or vehicle as described in Protocol 1. Stimulate with an appropriate stimulus, such as a cytokine cocktail (e.g., TNF-α and IL-1α) or LPS.

-

Incubation: Incubate for 24-48 hours to allow for the expression of reactivity markers.

-

Endpoint Analysis:

-

Western Blot: Lyse the cells and perform a Western blot to analyze the protein levels of the astrocyte reactivity marker GFAP.[9] Use a loading control like β-actin for normalization.

-

Immunofluorescence: Fix the cells and perform immunocytochemistry for GFAP.[9] This provides a qualitative and morphological assessment of astrocyte reactivity, which can be quantified by fluorescence intensity.

-

-

Proposed In Vivo Experimental Design

Rationale: While no in vivo data for PF-CBP1 currently exists, the next logical step is to assess its efficacy in a living system, which accounts for pharmacokinetics and complex cell-cell interactions.[8][18] An acute systemic inflammation model is an excellent first-pass screen for CNS anti-inflammatory activity.

-

Model: Systemic LPS-induced neuroinflammation in mice.[18] A single intraperitoneal (i.p.) injection of LPS induces a robust and reproducible neuroinflammatory response characterized by glial activation and cytokine production in the brain.

-

Methodology Outline:

-

Acclimatization: Acclimate adult C57BL/6 mice for at least one week.

-

Grouping: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) PF-CBP1 + LPS, (4) PF-CBP1 + Saline.

-

Drug Administration: Administer PF-CBP1 (hypothetical dose, e.g., 10-50 mg/kg) or vehicle via an appropriate route (e.g., i.p. or oral gavage) 1-2 hours prior to the inflammatory challenge. The route and dose would need to be determined by preliminary pharmacokinetic studies.

-

LPS Challenge: Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg) or saline.

-

Tissue Collection: At a peak response time point (e.g., 6-24 hours post-LPS), euthanize the animals. Perfuse with saline and collect brains and serum.

-

-

Endpoint Analysis:

-

Immunohistochemistry: Analyze brain sections (specifically regions like the hippocampus and cortex) for microglial activation (Iba1 staining) and astrocyte reactivity (GFAP staining).[9]

-

Cytokine Analysis: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.[9]

-

Gene Expression: Perform qPCR on RNA extracted from brain tissue to assess inflammatory gene expression.

-

Part 4: Discussion and Future Directions

PF-CBP1 hydrochloride represents a highly valuable chemical probe for elucidating the specific role of CBP/p300 bromodomain activity in the context of neuroinflammation. The available in vitro data strongly suggests that inhibition of this epigenetic "reader" domain can effectively suppress the production of key pro-inflammatory mediators.[8] The protocols outlined in this guide provide a robust framework for researchers to validate and expand upon these findings in CNS-relevant cell types.

The therapeutic potential of targeting CBP/p300 in neurodegenerative diseases is significant.[4][19] Chronic neuroinflammation is a self-sustaining cycle that contributes to disease progression, and an agent that can quell this inflammatory fire at the transcriptional level is highly desirable.[20]

However, several critical questions must be addressed as research moves forward:

-

Blood-Brain Barrier Penetrance: For any CNS therapeutic, the ability to cross the blood-brain barrier is paramount. The in vivo studies proposed are essential to determine if systemically administered PF-CBP1 can achieve sufficient concentrations in the brain to exert a therapeutic effect.[18]

-

Target Specificity and Safety: CBP/p300 regulate a vast number of genes involved in diverse cellular processes, including cell differentiation and proliferation.[15][21] Long-term inhibition could have unintended side effects. Preclinical toxicology studies, such as those performed on other CBP/p300 inhibitors, have noted effects on hematopoiesis and other tissues, which will be a critical consideration for therapeutic development.[21]

-

Chronic Disease Models: Following successful validation in acute models, testing PF-CBP1 in chronic neurodegenerative disease models (e.g., models of Alzheimer's or Parkinson's disease) will be necessary to assess its potential for disease modification.[18]

References

-

Krošel M, Gabathuler M, Maciukiewicz M, et al. Individual functions of the histone acetyl transferases CBP and p300 in regulating the inflammatory response of synovial fibroblasts. J Autoimmun. 2021;123:102709. [Link]

-

Revilla Y, Granja AG. Viral mechanisms involved in the transcriptional CBP/p300 regulation of inflammatory and immune responses. Crit Rev Immunol. 2009;29(2):149-165. [Link]

-

Enzo Biochem. What are p300-CBP transcription factors inhibitors and how do they work?. Enzo Biochem Blog. Published June 21, 2024. [Link]

-

Creative Biolabs. Neuroinflammation Assay Services. Creative Biolabs. Accessed January 10, 2026. [Link]

-

Charles River Laboratories. Neuroinflammation Studies. Charles River Laboratories. Accessed January 10, 2026. [Link]

-

de Groot J, Mandl M, Sladky V, et al. CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders. Int J Mol Sci. 2024;25(12):6649. [Link]

-

Krošel M, Gabathuler M, Maciukiewicz M, et al. Individual functions of the histone acetyl transferases CBP and p300 in regulating the inflammatory response of synovial fibroblasts. ResearchGate. Published online July 2021. [Link]

-

ibidi GmbH. 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. Published March 17, 2023. [Link]

-

Gaire J. Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. ResearchGate. Published May 8, 2014. [Link]

-

Vingtdeux V, Hétu S, Marambaud P. Targeting CREB-binding protein (CBP) loss of function as a therapeutic strategy in neurological disorders. BMC Neurosci. 2011;12 Suppl 1:S3. [Link]

-

Hendriks JJA, de Vries HE, van den Berg TK, et al. An Overview of in vitro Methods to Study Microglia. Front Cell Neurosci. 2019;13:58. [Link]

-

Fraser C, Ghotbi Z, Han C, et al. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Toxicol Pathol. 2020;48(3):465-480. [Link]

-

van den Berg M, Beekman J, Vervoordeldonk M, et al. Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. 2023;3(7):1989-2001. [Link]

-

Wang L, Tang Y, Wang Y, et al. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. Eur J Med Chem. 2022;239:114532. [Link]

-

Lee S, Kim H, Chung G, et al. CBP Expression Contributes to Neuropathic Pain via CREB and MeCP2 Regulation in the Spared Nerve Injury Rat Model. Int J Mol Sci. 2023;24(11):9275. [Link]

-

Zhang Y, Li Y, Liu Y, et al. Membrane Protein Modulators in Neuroinflammation. Curr Med Chem. 2024. [Link]

-

CellCentric. CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. Published December 4, 2017. [Link]

-

Stella N. Cannabinoid and cannabinoid-like receptors in microglia, astrocytes and astrocytomas. Glia. 2010;58(9):1017-1030. [Link]

-

Kelly L, O'Neill E, Downer E. Central CB2 receptors in inflammation-driven neurodegeneration: dysregulation and therapeutic potential. Neural Regen Res. 2018;13(1):33-37. [Link]

-

Smith CJ, Venturino A, Cicek S, et al. Targeting Neuroinflammation by Pharmacologic Downregulation of Inflammatory Pathways Is Neuroprotective in Protein Misfolding Disorders. J Neuropathol Exp Neurol. 2024;83(5):307-323. [Link]

-

Guttikonda S, Hsieh B, Schetfer S, et al. Astrocyte induction of disease-associated microglia is suppressed by acute exposure to fAD neurons in human iPSC triple cultures. Cell Stem Cell. 2023;30(10):1349-1365.e9. [Link]

-

Ortega-Gutiérrez S, Dimas C, Brown K, et al. β-Amyloid exacerbates inflammation in astrocytes lacking fatty acid amide hydrolase through a mechanism involving PPAR-α, PPAR-γ and TRPV1, but not CB1 or CB2 receptors. Br J Pharmacol. 2012;166(7):2028-2042. [Link]

-

Chen K, Yang C, Wang C, et al. Expression levels of CB1, astrocyte and microglia markers, and nociceptive signaling molecules in the hypothalamus of the four mouse treatment groups. ResearchGate. Published online 2023. [Link]

-

Chen H, Chen Z, Zhang C, et al. DRP1 induces neuroinflammation via transcriptional regulation of NF-ĸB. Cell Rep. 2023;42(10):113222. [Link]

-

Rather RA, Rather JA, Wani NA, et al. Interplay Between Astroglial Endocannabinoid System and the Cognitive Dysfunction in Alzheimer's Disease. Mol Neurobiol. 2022;59(2):1126-1146. [Link]

Sources

- 1. Membrane Protein Modulators in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Neuroinflammation by Pharmacologic Downregulation of Inflammatory Pathways Is Neuroprotective in Protein Misfolding Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 4. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interplay Between Astroglial Endocannabinoid System and the Cognitive Dysfunction in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DRP1 induces neuroinflammation via transcriptional regulation of NF-ĸB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Viral mechanisms involved in the transcriptional CBP/p300 regulation of inflammatory and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Individual functions of the histone acetyl transferases CBP and p300 in regulating the inflammatory response of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]

- 17. Astrocyte induction of disease-associated microglia is suppressed by acute exposure to fAD neurons in human iPSC triple cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Targeting CREB-binding protein (CBP) loss of function as a therapeutic strategy in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Central CB2 receptors in inflammation-driven neurodegeneration: dysregulation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-CBP1 hydrochloride and CREB binding protein interaction

An In-Depth Technical Guide to the Interaction of PF-CBP1 Hydrochloride with the CREB Binding Protein Bromodomain

Introduction

In the intricate landscape of epigenetic regulation, the paralogous transcriptional coactivators CREB binding protein (CBP) and p300 stand out as master regulators of gene expression.[1][2] These large, multi-domain proteins act as central hubs, integrating numerous signaling pathways to control cellular processes like proliferation, differentiation, and DNA repair.[3] Their function is mediated through distinct domains, including a histone acetyltransferase (HAT) "writer" domain that deposits acetyl marks, and a bromodomain, an acetyl-lysine "reader" module that recognizes these marks.[4]

The recruitment of CBP/p300 to gene promoters is often driven by interactions with transcription factors. A paradigmatic example is the cAMP response element-binding protein (CREB). Upon phosphorylation, CREB recruits CBP, leading to histone acetylation, chromatin remodeling, and the activation of target genes essential for survival and plasticity.[5][6][7] Given that the dysregulation of CBP/p300 activity is a hallmark of various diseases, including hematological malignancies and prostate cancer, their domains have emerged as compelling therapeutic targets.[2][8][9]

This guide provides a detailed technical overview of PF-CBP1 hydrochloride, a selective chemical probe used to investigate the function of the CBP/p300 bromodomain. We will explore the molecular architecture of the key players, the signaling pathways they govern, and the state-of-the-art methodologies employed to characterize their interaction with precision and scientific rigor.

Section 1: The Molecular Players

A thorough understanding of the PF-CBP1-CBP interaction begins with a detailed examination of the individual components.

CREB Binding Protein (CBP): A Multi-Domain Epigenetic Integrator

CBP and its close homolog p300 are large nuclear proteins of approximately 2400 amino acids that, despite initial beliefs of redundancy, have distinct biological roles.[1][2] Their function as transcriptional scaffolds is enabled by a modular architecture featuring several conserved domains that mediate protein-protein and protein-DNA interactions.[1][10]

Key functional domains include:

-

Bromodomain: This highly conserved ~110 amino acid module functions as a "reader" of acetylated lysine residues on histones and other proteins.[4][11] It is composed of a four-helix bundle (αZ, αA, αB, αC) that forms a hydrophobic pocket, which specifically recognizes the acetyl-lysine moiety, anchoring CBP/p300 to active chromatin regions.[2][12]

-

Histone Acetyltransferase (HAT) Domain: This catalytic "writer" domain is responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and non-histone proteins like p53.[3][4][13] This activity neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin state permissive for transcription.[13]

-

KIX Domain: The Kinase-inducible domain interacting (KIX) domain is a critical interaction hub for numerous transcription factors, including phosphorylated CREB.[8][14] This domain allows CBP to be recruited to specific gene promoters to execute its coactivator function.

PF-CBP1 Hydrochloride: A Selective Bromodomain Inhibitor

PF-CBP1 is a potent and selective small-molecule inhibitor that targets the bromodomains of CBP and p300.[15][16] It acts as a competitive antagonist, occupying the acetyl-lysine binding pocket and thereby preventing the bromodomain from "reading" epigenetic marks and docking onto chromatin. This blockade effectively decouples CBP/p300 from its transcriptional targets.

The selectivity of a chemical probe is paramount to its utility. PF-CBP1 was specifically designed for high selectivity for the CBP/p300 bromodomains over other bromodomain families, most notably the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4), which have distinct biological functions.[16][17] This ensures that observed biological effects can be confidently attributed to the inhibition of CBP/p300.

| Target | Parameter | Value | Reference |

| CREBBP (CBP) | IC₅₀ (Biochemical) | 125 nM | [16][18] |

| EP300 (p300) | IC₅₀ (Biochemical) | 363 nM | [18][19] |

| BRD4 | Selectivity (vs. CBP) | 139-fold (Biochem) | [16] |

| BRD4 | Kd (ITC) | >20 µM | [17] |

Section 2: The CREB-CBP Signaling Axis

The interaction between CREB and CBP is a cornerstone of signal-dependent gene transcription. This pathway is fundamental to processes ranging from metabolic homeostasis to long-term memory formation.[8][13]

-

Signal Transduction and CREB Phosphorylation: A variety of extracellular signals (e.g., hormones, growth factors) activate intracellular signaling cascades, such as the cAMP/Protein Kinase A (PKA) pathway.[5][6] PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133).[6][7]

-

CBP Recruitment: This phosphorylation event at Ser133 is the critical switch. It induces a conformational change in CREB's kinase-inducible domain (KID), creating a binding surface for the KIX domain of CBP.[14][20]

-

Transcriptional Activation: Once recruited, CBP utilizes its HAT activity to acetylate lysine residues on nearby histone tails.[21] This acetylation neutralizes their positive charge, "loosening" the chromatin structure.[22] This open chromatin state allows for the assembly of the basal transcription machinery and subsequent gene expression.

Section 3: Methodologies for Studying the PF-CBP1-CBP Interaction

Characterizing a small-molecule inhibitor requires a multi-faceted approach, combining high-throughput biochemical assays, precise biophysical validation, and functional cellular readouts.

Biochemical Proximity Assays

These assays are the workhorses of drug discovery, enabling the rapid screening of compound libraries. They rely on the principle that binding brings two components into close proximity, generating a measurable signal.

TR-FRET is a robust, homogeneous assay format ideal for characterizing inhibitors.[23] It measures the transfer of energy between a donor fluorophore (often a Europium chelate) and an acceptor fluorophore (like Allophycocyanin, APC) when they are brought close together by a binding event.[24]

-

Principle: A Europium-labeled CBP bromodomain (Donor) binds to a biotinylated peptide representing an acetylated histone tail. This peptide is, in turn, bound by Streptavidin-APC (Acceptor). In the bound state, excitation of the Donor leads to energy transfer and emission from the Acceptor. PF-CBP1 disrupts the CBP-peptide interaction, separating the Donor and Acceptor and causing a loss of the FRET signal.[24][25]

Protocol: TR-FRET Assay for PF-CBP1

-

Compound Plating: Serially dilute PF-CBP1 hydrochloride in DMSO, then dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no CBP) controls.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

CBP Addition: Dilute Europium-labeled CBP bromodomain in assay buffer and add to all wells.

-

Peptide/Acceptor Addition: Prepare a mix of biotinylated acetyl-histone peptide and Streptavidin-APC in assay buffer. Add this mix to all wells to initiate the binding reaction.

-

Incubation: Seal the plate and incubate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC) following excitation around 340 nm.

-

Analysis: Calculate the ratio of the acceptor to donor emission (665nm/620nm). Plot the ratio against the logarithm of PF-CBP1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful proximity-based technology.[26]

-

Principle: The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (~200 nm), this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm. For the CBP interaction, one might use a streptavidin-coated Donor bead to bind a biotinylated acetyl-histone peptide, and an antibody-coated Acceptor bead that recognizes a tag on the CBP bromodomain protein.[26][27] Inhibition by PF-CBP1 separates the beads, ablating the signal.

Protocol: AlphaScreen Assay for PF-CBP1

-

Reagent & Compound Dispensing: Add assay buffer, serially diluted PF-CBP1, and the biotinylated acetyl-histone peptide to the assay plate.

-

Protein Addition: Add the tagged CBP bromodomain protein to the wells.

-

Bead Addition (in subdued light): Add the Streptavidin-Donor beads and incubate briefly. Subsequently, add the anti-tag Acceptor beads.[26]

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead association.

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader.

-

Analysis: Plot the AlphaScreen signal against inhibitor concentration to calculate the IC₅₀.

Biophysical Validation of Direct Binding

While proximity assays are excellent for screening, they are indirect. Biophysical methods are required to confirm direct binding and to accurately measure the thermodynamics of the interaction.

ITC is considered the gold standard for characterizing binding interactions.[28][29] It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[30] This allows for the label-free determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[29]

-

Causality: ITC provides unambiguous proof of a direct interaction. Unlike assays that rely on reporters or tags, ITC measures an intrinsic property of the binding event itself—the heat change. This makes the data highly trustworthy and essential for validating a compound's mechanism of action.[28]

Sources

- 1. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 3. CREBBP and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 4. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]

- 6. CREB - Wikipedia [en.wikipedia.org]

- 7. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CREB-binding protein - Wikipedia [en.wikipedia.org]

- 9. cellcentric.com [cellcentric.com]

- 10. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]

- 14. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]

- 18. selleckchem.com [selleckchem.com]

- 19. PF-CBP1 HCl产品说明书 [selleck.cn]

- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 21. CREB-binding protein - Proteopedia, life in 3D [proteopedia.org]

- 22. The Role of the CREB Protein Family Members and the Related Transcription Factors in Radioresistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. caymanchem.com [caymanchem.com]

- 25. CBP bromodomain TR-FRET Assay Kit - Creative BioMart [creativebiomart.net]

- 26. bmglabtech.com [bmglabtech.com]

- 27. urmc.rochester.edu [urmc.rochester.edu]

- 28. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

A Technical Guide to PF-CBP1: Discovery and Characterization of a Selective CBP/p300 Bromodomain Inhibitor

Introduction: Targeting the Epigenetic Readers CBP/p300

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in orchestrating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A key functional component of these proteins is their histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, relaxing chromatin structure to facilitate gene transcription.[1][3]

Beyond their catalytic HAT domain, CBP and p300 possess a bromodomain—a conserved structural module of approximately 110 amino acids that functions as a "reader" of acetylated lysine (KAc) residues.[4][5] This recognition is a pivotal protein-protein interaction that recruits the CBP/p300 complex to specific genomic loci, stabilizing the transcriptional machinery required for gene expression. Given their deep involvement in cancer and inflammatory diseases, the development of small-molecule inhibitors targeting CBP/p300 functions has become an area of intense research.[6][7][8] PF-CBP1 emerged from these efforts as a selective chemical probe designed to specifically block the function of the CBP/p300 bromodomain, offering a tool to dissect its role in health and disease.[4][9]

Figure 1: Role of CBP/p300 bromodomain in transcription and its inhibition by PF-CBP1.

Biochemical Characterization: Potency and Selectivity

The foundational step in validating a chemical probe is to quantify its interaction with the intended target and assess its specificity. PF-CBP1 was identified as a potent inhibitor of the bromodomains of CBP and its close homolog p300.[9] The primary causality for employing multiple biochemical assays is to build a robust and cross-validated dataset. A fluorescence-based assay provides high-throughput potency data (IC50), while biophysical methods like Isothermal Titration Calorimetry (ITC) offer direct evidence of binding (Kd).

Potency Assessment

Initial potency was determined using assays that measure the displacement of a fluorescently labeled, acetylated histone peptide from the bromodomain. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Target Bromodomain | IC50 (nM) | Assay Type |

| CREBBP (CBP) | 125 | FRET/FP |

| EP300 (p300) | 363 | FRET/FP |

Table 1: In Vitro Potency of PF-CBP1 against CBP and p300 Bromodomains. Data compiled from multiple sources.[9][10][11]

Selectivity Profiling: A Critical Step

A useful chemical probe must be selective, meaning it does not engage with unintended "off-targets" that could confound experimental results. The BET (Bromodomain and Extra-Terminal domain) family of proteins (e.g., BRD4) are the most closely related and well-studied off-targets for CBP inhibitors. Therefore, establishing a wide selectivity margin against BET bromodomains was a critical validation gate. PF-CBP1 demonstrated a significant, albeit assay-dependent, selectivity for CBP over BRD4.[9][11]

| Off-Target Bromodomain | IC50 (µM) | Selectivity vs. CBP (Fold) |

| BRD4(1) | 1.54 | ~123 |

| BRD4(2) | 9.75 | ~780 |

| BRD2(1) | 1.24 | ~99 |

| BRD3(1) | 1.38 | ~110 |

Table 2: Selectivity profile of PF-CBP1 against key BET family bromodomains. Data from fluorescence-based assays.[11] It is important to note that some assay formats have reported selectivity as low as 10-fold, highlighting the need for careful dose selection in cellular experiments.[11]

Figure 2: A generalized workflow for the discovery and validation of a bromodomain inhibitor.

Experimental Protocol: TR-FRET Assay for IC50 Determination

This protocol describes a self-validating system for determining inhibitor potency. The inclusion of no-enzyme, no-peptide, and DMSO controls ensures that any observed signal change is due to specific inhibition of the target interaction.

-

Reagent Preparation :

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare recombinant, purified CBP bromodomain protein fused to a donor fluorophore (e.g., Terbium Cryptate).

-

Prepare a biotinylated, acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKV-COOH) that will be complexed with an acceptor fluorophore (e.g., Streptavidin-d2).

-

Prepare a serial dilution of PF-CBP1 in DMSO, followed by a further dilution in Assay Buffer.

-

-

Assay Plate Setup (384-well format) :

-

Add 5 µL of serially diluted PF-CBP1 or DMSO vehicle control to appropriate wells.

-

Add 5 µL of the CBP bromodomain-donor complex to all wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Add 10 µL of the acetylated peptide/acceptor complex to initiate the binding reaction.

-

Control wells should include:

-

Maximum FRET: Reagents + DMSO (no inhibitor).

-

Background: Reagents without CBP protein.

-

Positive Control: A known CBP bromodomain inhibitor.

-

-

-

Data Acquisition and Analysis :

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor/Donor) for each well.

-

Normalize the data to the DMSO control (100% activity) and background (0% activity).

-

Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement and Functional Response

Biochemical potency is meaningless if a compound cannot enter cells and engage its target in a physiological context. The causality behind selecting an inflammatory model is that CBP/p300 are known co-activators for pro-inflammatory transcription factors like NF-κB.[2] Therefore, challenging immune cells with an inflammatory stimulus like lipopolysaccharide (LPS) provides a robust system to measure the functional consequences of CBP bromodomain inhibition.

Modulation of Inflammatory Gene Expression

In primary macrophages, pre-treatment with PF-CBP1 was shown to moderately reduce the LPS-induced expression of key inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[4][9] This provides strong evidence that PF-CBP1 engages the CBP bromodomain in cells and disrupts downstream transcriptional events. The use of a structurally similar but inactive compound (ISOX-INACT) as a negative control is a hallmark of a well-designed chemical probe experiment, ensuring the observed effects are due to on-target activity.[4][9] Furthermore, these experiments showed that PF-CBP1 did not cause cytotoxicity at effective concentrations, a crucial property for a useful research tool.[4]

Figure 3: Mechanism of PF-CBP1 in a cellular inflammation model.

Experimental Protocol: Cellular Gene Expression Assay via RT-qPCR

This protocol is designed to validate target engagement by measuring a functional downstream output.

-

Cell Culture and Plating :

-

Culture primary macrophages (e.g., bone marrow-derived macrophages) or a suitable cell line (e.g., RAW 264.7) under standard conditions.

-

Seed cells into a 12-well plate at a density that will result in ~80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

-

Compound Treatment :

-

Prepare working solutions of PF-CBP1 (e.g., 3 µM and 10 µM), the negative control ISOX-INACT (10 µM), and a DMSO vehicle control in cell culture medium.[9]

-

Aspirate the old medium from the cells and replace it with the medium containing the compounds or vehicle.

-

Pre-incubate the cells for 30-60 minutes.

-

-

Cell Stimulation :

-